Divergent SRC Kinase Binding: Wilfornine A vs. Wilforgine
Wilfornine A and Wilforgine, both sesquiterpene pyridine alkaloids from Tripterygium wilfordii, exhibit distinct binding modes to the SRC kinase target. Molecular docking simulations reveal that Wilfornine A interacts with four SRC residues: LYS-404, THR-157, GLN-254, and ASN-138 [1]. In contrast, Wilforgine binds to five SRC residues: GLU-323, LYS-155, ASN-138, and two others not specified [1]. Critically, Wilfornine A uniquely contacts LYS-404, a residue not engaged by Wilforgine, suggesting a potentially distinct allosteric or inhibitory mechanism.
| Evidence Dimension | SRC Kinase Residue Binding Profile |
|---|---|
| Target Compound Data | Binds to LYS-404, THR-157, GLN-254, ASN-138 |
| Comparator Or Baseline | Wilforgine binds to GLU-323, LYS-155, ASN-138 and others |
| Quantified Difference | Qualitative difference; Wilfornine A uniquely binds LYS-404 |
| Conditions | In silico molecular docking using SRC (8JN8) structure |
Why This Matters
Unique residue engagement indicates potential for differential kinase inhibition profile, justifying selection for target-specific studies.
- [1] PMC12415115 Figure 11: Molecular Docking of Wilfornine A and Wilforgine to SRC. View Source
